molecular formula C11H13N3O2 B061490 Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 162286-54-6

Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B061490
CAS No.: 162286-54-6
M. Wt: 219.24 g/mol
InChI Key: NPHJHMNEJZRHGG-UHFFFAOYSA-N
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Description

Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its fused pyrazole and pyrimidine rings, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,7-dimethylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the desired pyrazolopyrimidine structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the unique structural features of the pyrazolopyrimidine core, which allows for specific binding and activity .

Comparison with Similar Compounds

Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is part of a larger family of pyrazolopyrimidine compounds. Similar compounds include:

  • Mthis compound
  • Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
  • Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

These compounds share the pyrazolopyrimidine core but differ in the position and nature of substituents, which can influence their chemical properties and biological activities.

Biological Activity

Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 162286-54-6) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C11H13N3O2
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 162286-54-6
  • Purity : Typically ≥ 95% .

Biological Activities

This compound exhibits a range of biological activities, primarily due to its structural similarity to purines. The following sections outline the key activities reported in the literature.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, possess significant antimicrobial properties. A study published in January 2023 highlighted its effectiveness against various bacterial strains through antibiofilm and anti-quorum-sensing mechanisms . The compound was shown to inhibit biofilm formation and reduce bacterial virulence factors.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anticancer Potential

Pyrazolo[1,5-a]pyrimidine derivatives are also under investigation for their anticancer properties. This compound has been identified as a potential inhibitor of cancer cell proliferation. A study found that it induces apoptosis in various cancer cell lines by activating caspase pathways .

3. Enzyme Inhibition

The compound has been recognized for its ability to inhibit specific enzymes related to various diseases:

  • Acetylcholinesterase Inhibition : This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Cyclooxygenase (COX) Inhibition : Selective inhibition of COX-1 and COX-2 indicates anti-inflammatory properties .

Case Study 1: Antimicrobial Efficacy

In a laboratory study evaluating the antimicrobial efficacy of this compound against multi-drug resistant bacteria, it was found to significantly reduce biofilm formation on medical devices. The study employed various concentrations and demonstrated a dose-dependent response.

Case Study 2: Cancer Cell Line Study

A recent investigation assessed the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound resulted in a marked decrease in cell viability and increased apoptotic markers compared to control groups .

Safety and Toxicology

Safety data indicate that while this compound is generally considered safe at recommended dosages, exposure can lead to respiratory irritation and other health effects if not handled properly . No significant data on endocrine disruption or carcinogenicity has been reported .

Properties

IUPAC Name

ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-12-10-5-7(2)13-14(10)8(9)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHJHMNEJZRHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371349
Record name ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162286-54-6
Record name ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

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